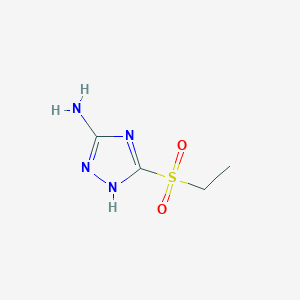![molecular formula C12H19F2NO4 B2378167 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid CAS No. 2375268-29-2](/img/structure/B2378167.png)
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid is a novel compound with the molecular formula C12H19F2NO4 and a molecular weight of 279.284.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It is known to act as a small molecule inhibitor, making it valuable in medicinal chemistry and drug development. Additionally, this compound has applications in biological research, where it can be used to study enzyme inhibition and metabolic pathways. In the industrial sector, it may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action are often related to the inhibition of key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid can be compared with other similar compounds, such as Difluoromethylornithine (DFMO). While both compounds share structural similarities and inhibitory properties, this compound may offer unique advantages in terms of specificity and potency. Other similar compounds include various azepane derivatives that have been studied for their biological activities.
Properties
IUPAC Name |
6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGUAVTGKRDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)

![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)


![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
methanone](/img/structure/B2378103.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)
